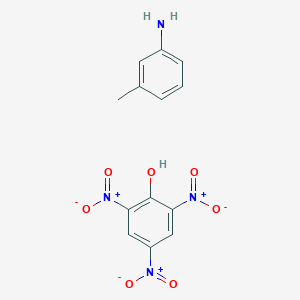
3-Methylaniline; 2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylaniline: is an aromatic amine with the chemical formula C₇H₉N2,4,6-Trinitrophenol , commonly known as picric acid, is an organic compound with the chemical formula C₆H₃N₃O₇. It is a yellow crystalline solid and is one of the most acidic phenols. It is widely used as an explosive, dye, and antiseptic.
Méthodes De Préparation
3-Methylaniline: can be synthesized through the reduction of m-nitrotoluene using hydrogen in the presence of a nickel catalyst. Another method involves the methylation of aniline using methanol and a cyclometalated ruthenium complex as a catalyst .
2,4,6-Trinitrophenol: is typically prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The process involves the formation of phenoldisulfonic acid, which then reacts with nitric acid to produce 2,4,6-trinitrophenol .
Analyse Des Réactions Chimiques
3-Methylaniline: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methylbenzoquinone.
Reduction: It can be reduced to form 3-methylcyclohexylamine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
2,4,6-Trinitrophenol: undergoes the following reactions:
Reduction: It can be reduced to form picramic acid.
Nitration: It can undergo further nitration to form more highly nitrated compounds.
Complex Formation: It can form complexes with metals, such as lead picrate
Applications De Recherche Scientifique
3-Methylaniline: is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. It is also used in the production of rubber chemicals and as a corrosion inhibitor .
2,4,6-Trinitrophenol: is used in forensic research, land mine detection, and environmental monitoring due to its explosive properties. It is also used in the dye industry, medical examination, and as an antiseptic .
Mécanisme D'action
3-Methylaniline: acts as a nucleophile in many reactions due to the presence of the amino group. It can donate electrons to electrophiles, facilitating various substitution reactions .
2,4,6-Trinitrophenol: exerts its effects through its strong electron-withdrawing nitro groups, which make it highly reactive. It can undergo redox reactions and form complexes with metals, leading to its use as an explosive and in various detection methods .
Comparaison Avec Des Composés Similaires
3-Methylaniline: is similar to other toluidines, such as o-toluidine and p-toluidine, but it is unique due to its meta substitution, which affects its reactivity and applications .
2,4,6-Trinitrophenol: is similar to other nitrophenols, such as 2,4-dinitrophenol and 2-nitrophenol, but it is more acidic and has stronger explosive properties due to the presence of three nitro groups .
Propriétés
Numéro CAS |
13296-85-0 |
|---|---|
Formule moléculaire |
C13H12N4O7 |
Poids moléculaire |
336.26 g/mol |
Nom IUPAC |
3-methylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9N.C6H3N3O7/c1-6-3-2-4-7(8)5-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5H,8H2,1H3;1-2,10H |
Clé InChI |
XGWCPKGQTCXXJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















